3-Amino-2-(piperidin-1-yl)isonicotinic acid

Neurokinin Receptor Antagonist Tachykinin Receptor 1 Inflammation

Medicinal chemistry programs targeting NK1 receptor antagonism or kinase selectivity often face inconsistent biological activity from positional isomers, compromising SAR reproducibility. 3-Amino-2-(piperidin-1-yl)isonicotinic acid (CAS 1478268-02-8) solves this with its distinct 3-amino-2-piperidinyl substitution pattern, which is essential for molecular recognition at the target's hinge-binding region. - Delivers an IC50 of 11.3 nM against human Tachykinin receptor 1 (NK1), enabling pain, CINV, and depression research. - Also inhibits IMPDH (Ki = 440 nM), serving as a dual-pathway probe for polypharmacology studies in oncology and autoimmune indications. - Supplied as a high-purity (≥98%) building block for focused kinase inhibitor library synthesis and SAR exploration.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B13644206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(piperidin-1-yl)isonicotinic acid
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=C2N)C(=O)O
InChIInChI=1S/C11H15N3O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,12H2,(H,15,16)
InChIKeyUDBQROQRGTWYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(piperidin-1-yl)isonicotinic Acid: Technical Specifications and Research Utility for Targeted Kinase and Transporter Studies


3-Amino-2-(piperidin-1-yl)isonicotinic acid (CAS: 1478268-02-8) is a heterocyclic building block with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . This compound belongs to the class of alpha amino acid amides and is characterized by a piperidine ring attached to an isonicotinic acid core . Its unique structure makes it a valuable intermediate for synthesizing novel kinase inhibitors and amino acid transporter modulators in preclinical research [1].

Why Generic Piperidinyl Isonicotinic Acids Cannot Substitute for 3-Amino-2-(piperidin-1-yl)isonicotinic Acid in Targeted Research


Closely related in-class compounds, such as 2-(piperidin-1-yl)isonicotinic acid (CAS: 855153-75-2) or 3-(piperidin-1-yl)isonicotinic acid (CAS: 1257901-61-3), are not direct substitutes due to significant differences in their molecular recognition profiles and biological activities. The unique 3-amino-2-piperidinyl substitution pattern on the isonicotinic acid scaffold of 3-Amino-2-(piperidin-1-yl)isonicotinic acid enables distinct interactions with biological targets, including specific kinases and transporters, which are not observed with its positional isomers [1]. These differential activities are quantifiable and critical for maintaining experimental consistency and data reproducibility in drug discovery programs .

Quantitative Differentiation of 3-Amino-2-(piperidin-1-yl)isonicotinic Acid: A Comparative Analysis of Biological Activity and Selectivity


Potent Inhibition of Tachykinin Receptor 1 (NK1) with a Sub-12 nM IC50

3-Amino-2-(piperidin-1-yl)isonicotinic acid demonstrates high-affinity binding to the human Tachykinin receptor 1 (NK1), with a reported IC50 of 11.3 nM in a competitive radioligand displacement assay [1]. In contrast, a structurally related piperidinyl isonicotinic acid derivative (CHEMBL3763918) exhibits a much weaker IC50 of 70 nM against Aminopeptidase N (APN) [2]. This ~6-fold difference in potency against distinct targets underscores the unique target engagement profile of 3-Amino-2-(piperidin-1-yl)isonicotinic acid.

Neurokinin Receptor Antagonist Tachykinin Receptor 1 Inflammation Cancer

Strong Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

The compound inhibits Inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki value of 440 nM [1]. While IMPDH is a validated target for immunosuppressive and antiviral therapies, this activity is notably distinct from the compound's high-affinity kinase inhibition. For context, mycophenolic acid, a known IMPDH inhibitor, has a Ki of ~10 nM [2]. This demonstrates that while active, 3-Amino-2-(piperidin-1-yl)isonicotinic acid offers a different potency profile that may be useful for tool compound development.

IMPDH Inhibitor Immunosuppression Antiviral Anticancer

Inhibitory Activity Against Leucine Aminopeptidase at 20 mg/kg Dose

The compound was specifically tested for inhibitory activity against Leucine aminopeptidase at a dose of 20 mg/kg . This data point, while not providing a direct comparator, establishes a baseline for its activity in a relevant enzyme assay. This is a key differentiation from many other building blocks which lack any in vivo or ex vivo activity data.

Aminopeptidase Inhibitor Pain Inflammation

Structural Distinction and Inferred Impact on Kinase Selectivity

The 3-amino-2-piperidinyl substitution pattern on the isonicotinic acid core is a key differentiator from its positional isomer, 3-(piperidin-1-yl)isonicotinic acid. While no direct, head-to-head activity comparison is available for the same target, the distinct spatial arrangement of the amine and piperidine groups is known to alter kinase hinge-binding interactions . This is a class-level inference, as this substitution pattern is commonly used to modulate kinase selectivity profiles.

Kinase Inhibitor Scaffold Structure-Activity Relationship Drug Discovery

Optimal Research and Industrial Use Cases for 3-Amino-2-(piperidin-1-yl)isonicotinic Acid


Development of Novel Tachykinin Receptor 1 (NK1) Antagonists

Based on its potent IC50 of 11.3 nM against the human Tachykinin receptor 1 [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs aimed at developing novel NK1 receptor antagonists. Such antagonists have therapeutic applications in pain management, chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory conditions.

Design of Polypharmacological Tool Compounds Targeting IMPDH and NK1

The compound's dual activity profile, showing inhibition of both NK1 receptor (IC50 = 11.3 nM) and IMPDH (Ki = 440 nM), makes it a valuable tool for investigating synergistic effects in diseases where both pathways are implicated, such as certain cancers or autoimmune disorders [1][2]. It serves as a unique starting point for intentional polypharmacology drug design.

Synthesis of Focused Kinase Inhibitor Libraries

The unique 3-amino-2-piperidinyl substitution pattern is a recognized pharmacophore for modulating kinase selectivity. 3-Amino-2-(piperidin-1-yl)isonicotinic acid is an excellent building block for generating focused libraries of kinase inhibitors, allowing for rapid SAR exploration around the hinge-binding region of the ATP-binding pocket [1].

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